Arecoline hydrobromide
Overview
Description
Thalidomide is a synthetic compound that was initially developed in the 1950s by the West German pharmaceutical company Chemie Grünenthal GmbH. It was originally intended as a sedative and antiemetic, particularly for treating morning sickness in pregnant women . it was later discovered to cause severe birth defects, leading to its withdrawal from the market. Despite its tragic history, thalidomide has found new applications in treating various medical conditions, including multiple myeloma and complications of leprosy .
Mechanism of Action
Target of Action
Arecoline hydrobromide, the principal active compound of the areca nut, is an agonist at both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, affecting both the central and peripheral systems. The muscarinic acetylcholine receptors (M1 and M3) are particularly targeted by arecoline .
Mode of Action
As an agonist, this compound binds to its target receptors and activates them. This activation triggers a series of biochemical reactions that result in various physiological effects. For instance, when arecoline binds to the muscarinic and nicotinic acetylcholine receptors, it stimulates the parasympathetic nervous system . This stimulation can lead to effects such as increased salivation, bronchoconstriction, and slowing of the heart rate.
Biochemical Pathways
It is known that the activation of muscarinic and nicotinic acetylcholine receptors can influence several downstream effects, including the modulation of neurotransmitter release, ion channel function, and intracellular signaling pathways .
Pharmacokinetics
It is known that the compound can be distributed throughout the body, and its clearance rate suggests that it is metabolized and eliminated relatively quickly . The bioavailability of this compound can be influenced by factors such as the route of administration and the presence of other compounds.
Result of Action
The activation of muscarinic and nicotinic acetylcholine receptors by this compound can lead to a variety of physiological effects. For example, it has been used as a ganglionic stimulant, a parasympathomimetic, and a vermifuge, especially in veterinary practice . It has also been used as a euphoriant in the Pacific Islands . It’s important to note that this compound has been classified as ‘probably carcinogenic to humans’ (group 2b carcinogen) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability and efficacy. Additionally, the physiological environment, such as the pH level and the presence of certain ions, can also impact the stability and action of this compound .
Biochemical Analysis
Biochemical Properties
Arecoline hydrobromide is an agonist at both muscarinic and nicotinic acetylcholine receptors . It interacts with these receptors to exert its effects. It is primarily a partial agonist of muscarinic acetylcholine receptors , leading to its parasympathomimetic effects.
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It has been reported to cause DNA damage and induce hepatocyte apoptosis . It also promotes excitation and decreases sleeping time, enhances learning and memory, and can decrease symptoms of depression and schizophrenia .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with acetylcholine receptors. It is primarily a partial agonist of muscarinic acetylcholine receptors . In addition, this compound also inhibits AMPK through the generation of ROS in several types of cells .
Preparation Methods
Thalidomide can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid. This intermediate is then cyclized with an ammonia donor such as urea, ammonium acetate, or thiourea in the presence of a catalyst like 4-dimethylaminopyridine and diphenyl ether to yield thalidomide .
For industrial production, high-purity thalidomide can be prepared by dissolving crude thalidomide in hot dimethyl sulfoxide or a mixed solvent of dimethyl sulfoxide and fatty alcohol. The solution is then decolorized using activated carbon, filtered while hot, and cooled to induce crystallization .
Chemical Reactions Analysis
Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is known to hydrolyze non-enzymatically at its amide sites, and enzymatic metabolism can produce 5-hydroxythalidomide through the action of the enzyme CYP2C19 . Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions include hydrolyzed and hydroxylated derivatives of thalidomide .
Scientific Research Applications
Thalidomide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds include lenalidomide and pomalidomide, which also target cereblon and have similar mechanisms of action . thalidomide is unique in its historical significance and the extent of its teratogenic effects. Lenalidomide and pomalidomide have been developed to reduce these adverse effects while retaining therapeutic efficacy .
Similar Compounds
- Lenalidomide
- Pomalidomide
- N-phthaloylglutamic acid derivatives
Thalidomide’s journey from a sedative to a valuable therapeutic agent highlights the importance of rigorous drug testing and the potential for repurposing existing compounds for new medical applications.
Properties
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075379 | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300-08-3 | |
Record name | Arecoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arecoline hydrobromide [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arecoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARECOLINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.